molecular formula C4H6N2S B025139 2-Methylthiazol-4-amine CAS No. 103392-01-4

2-Methylthiazol-4-amine

Cat. No. B025139
CAS RN: 103392-01-4
M. Wt: 114.17 g/mol
InChI Key: IDBINRAFJUIINL-UHFFFAOYSA-N
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Description

2-Methylthiazol-4-amine is a heterocyclic organic compound with the chemical formula C4H6N2S . It is also known as 2-methyl-4-thiazolamine, or 2-MTA. This compound is a subclass of the thiazole heterocyclic group of organic molecules .


Synthesis Analysis

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has been modified and synthesized using readily available materials . The structures of synthesized derivatives were confirmed by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular formula of 2-Methylthiazol-4-amine is C4H6N2S . The molecular weight is 114.17 g/mol . The IUPAC name is 2-methyl-1,3-thiazol-4-amine . The InChI is InChI=1S/C4H6N2S/c1-3-6-4(5)2-7-3/h2H,5H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylthiazol-4-amine include a molecular weight of 114.17 g/mol . The exact mass and monoisotopic mass are 114.02516937 g/mol . The topological polar surface area is 67.2 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2-Methylthiazol-4-amine, have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing down the aging process.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown significant antimicrobial and antifungal activities . They have been found to be effective against a variety of pathogens, including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger .

Antiviral Activity

Some thiazole compounds have demonstrated antiviral properties . This suggests that they could be used in the development of new antiviral drugs, potentially offering new ways to treat viral infections.

Antitumor or Cytotoxic Activity

Thiazole compounds have shown promising antitumor and cytotoxic activities . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer cell line .

Mechanism of Action

Target of Action

2-Methylthiazol-4-amine, a derivative of thiazole, is a heterocyclic organic compound that has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs)

Mode of Action

Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . The interaction of 2-Methylthiazol-4-amine with its targets likely results in changes in cellular processes, leading to these diverse effects.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival .

Pharmacokinetics

It is known that 2-methylthiazol-4-amine is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its solubility profile suggests that it may have good bioavailability.

Result of Action

Given the diverse biological activities associated with thiazole derivatives, it is likely that 2-methylthiazol-4-amine could have a range of effects at the molecular and cellular level .

Action Environment

It is known that the compound is stable under normal storage conditions

Safety and Hazards

2-Methylthiazol-4-amine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity, can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-methyl-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-6-4(5)2-7-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBINRAFJUIINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563868
Record name 2-Methyl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiazol-4-amine

CAS RN

103392-01-4
Record name 2-Methyl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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